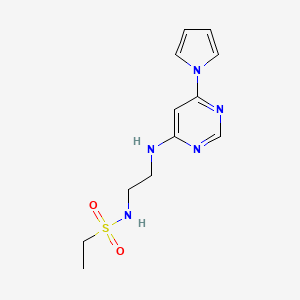

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and antibiotics . Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, antimalarial, anticancer, and antiviral effects .

Synthesis Analysis

A series of compounds similar to the one you mentioned, specifically (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine, were designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using various spectroscopic methods, including FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis

The synthesis of these compounds involved reactions with (hetero)aromatic C-nucleophiles . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Aplicaciones Científicas De Investigación

Antibacterial Activity

The synthesized compound demonstrates appreciable antibacterial properties. It has been evaluated against various bacterial strains, showing promising action. Researchers have observed inhibition of bacterial growth, making it a potential candidate for novel antibiotics .

Antitubercular Activity

In addition to antibacterial effects, this compound also exhibits strong antitubercular properties. It could play a crucial role in combating tuberculosis, a global health challenge .

Enzyme Inhibition: Enoyl ACP Reductase and DHFR

The compound inhibits two key enzymes: enoyl ACP reductase and dihydrofolate reductase (DHFR). These enzymes are essential for bacterial survival, and their inhibition disrupts bacterial metabolism and growth. This property makes the compound valuable for drug development .

Molecular Docking Insights

Molecular docking studies reveal that the compound interacts with active sites of both DHFR and enoyl ACP reductase. These binding interactions provide valuable insights into its mode of action and potential therapeutic applications .

Anti-Tumoral Effects

While not directly related to the compound , similar pyrrolyl derivatives have shown anti-tumoral effects. Researchers have investigated their impact on tumor cell viability, particularly in head and neck squamous cell carcinoma (HNSCC) cell lines. Further studies could explore the potential of our compound in cancer therapy .

Anti-Fibrosis Activity

Although not directly studied for this compound, related pyrrolo derivatives have demonstrated better anti-fibrosis activity than existing drugs. This suggests a potential role in treating fibrotic conditions .

Monoclonal Antibody Production Enhancement

In a different context, chemical compounds have been explored to improve monoclonal antibody production in mammalian cell cultures. While not specific to our compound, this area of research highlights the broader applications of similar molecules .

Targeted Kinase Inhibition

Again, not directly related to our compound, but halogenated derivatives of pyrrolo[2,3-d]pyrimidines have been synthesized as targeted kinase inhibitors. These compounds hold promise for developing more potent and effective therapies .

Propiedades

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S/c1-2-20(18,19)16-6-5-13-11-9-12(15-10-14-11)17-7-3-4-8-17/h3-4,7-10,16H,2,5-6H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMNJNZHLOIYJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3009366.png)

![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)

![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)